6-Carboxy-JF5252

Fluorescence brightness Quantum yield Signal-to-noise ratio

Traditional TMR/Cy3 dyes photobleach rapidly under super-resolution illumination, undermining single-molecule tracking precision. 6-Carboxy-JF5252 (JF549 free acid) resolves this via its azetidine-modified rhodamine scaffold. • QY 0.88 & ε 101,000 M⁻¹cm⁻¹ - ~2× brighter than TMR/Cy3. • Enhanced photostability for extended dSTORM/STED acquisitions. • Cell-permeable (KL-Z = 3.5); compatible with HaloTag & SNAP-tag systems. • Free acid carboxylate enables custom NHS ester, maleimide, or azide conjugation workflows.

Molecular Formula C27H22N2O5
Molecular Weight 454.5 g/mol
Cat. No. B12371343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Carboxy-JF5252
Molecular FormulaC27H22N2O5
Molecular Weight454.5 g/mol
Structural Identifiers
SMILESC1CN(C1)C2=CC3=C(C=C2)C(=C4C=CC(=[N+]5CCC5)C=C4O3)C6=C(C=CC(=C6)C(=O)[O-])C(=O)O
InChIInChI=1S/C27H22N2O5/c30-26(31)16-3-6-19(27(32)33)22(13-16)25-20-7-4-17(28-9-1-10-28)14-23(20)34-24-15-18(5-8-21(24)25)29-11-2-12-29/h3-8,13-15H,1-2,9-12H2,(H-,30,31,32,33)
InChIKeyLUACGYYUHJRRQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JF549 Free Acid: Technical Baseline


3-[3-(Azetidin-1-ium-1-ylidene)-6-(azetidin-1-yl)xanthen-9-yl]-4-carboxybenzoate is the IUPAC name for the free acid form of Janelia Fluor 549 (JF549), a yellow-fluorescent rhodamine dye belonging to the Janelia Fluor series [1]. This compound features a xanthene core substituted with two azetidine rings, a structural motif that distinguishes the entire JF dye platform from traditional rhodamines [2]. The free acid form provides a versatile carboxylate handle for further conjugation or direct use in applications requiring a non-activated fluorophore, with a molecular weight of 568.5 g/mol and high solubility in DMSO (up to 100 mM) [1]. As the foundational scaffold for the JF549 family of reactive derivatives (NHS ester, maleimide, azide, etc.), this compound serves as both a standalone fluorescent probe and a key intermediate for custom bioconjugation workflows [3].

1 Live-cell super-resolution imaging (dSTORM, PALM, STED)
2 Standalone intracellular probe or bioconjugation intermediate
3 HaloTag and SNAP-tag self-labeling protein systems

Why Generic Dyes Compromise Quantitative Imaging


Generic substitution of this specific azetidine-substituted rhodamine scaffold with conventional tetramethylrhodamine (TMR/TAMRA) or cyanine (Cy3) dyes is not scientifically equivalent due to fundamentally different photophysical and physicochemical properties conferred by the azetidine modification. The incorporation of four-membered azetidine rings elicits substantial and quantifiable increases in both brightness (quantum yield) and photostability compared to classic dialkylamino-substituted rhodamines [1][2]. Furthermore, the lactone-zwitterion equilibrium constant (KL-Z) of JF549 is precisely tuned to 3.5, conferring cell permeability that is absent in many traditional rhodamine free acids . The quantitative evidence presented below establishes that simple in-class substitution without azetidine modification results in measurably inferior performance in super-resolution microscopy, single-molecule tracking, and long-term live-cell imaging applications [3].

Target: JF549 Free Acid
  • Azetidine scaffold Confers high brightness and photostability for single-molecule sensitivity.
  • Tuned KL-Z equilibrium Enables direct live-cell intracellular access without permeabilization.
Substitute: TMR / Cy3
  • Dialkylamino scaffold May result in measurably lower photon budget and faster photobleaching.
  • Zwitterionic bias Poor cell permeability limits live-cell labeling and may require esterification.

JF549 vs. TMR and Cy3: Quantified Evidence


Brightness Advantage Over TMR and Cy3

The Janelia Fluor 549 scaffold, of which 3-[3-(azetidin-1-ium-1-ylidene)-6-(azetidin-1-yl)xanthen-9-yl]-4-carboxybenzoate is the free acid parent, demonstrates approximately 2-fold higher brightness than tetramethylrhodamine (TMR) and Cy3 in both in vitro biochemical assays and live-cell imaging experiments . This brightness enhancement is a direct consequence of azetidine substitution on the rhodamine core, which increases the fluorescence quantum yield to 0.88 while maintaining a high extinction coefficient of 101,000 M⁻¹cm⁻¹ .

Brightness vs. TMR/Cy3
Head-to-head
~2× higher brightness reported
Supports improved signal-to-noise context
In vitro and live-cell imaging experiments
Fluorescence brightness Quantum yield Signal-to-noise ratio Super-resolution microscopy

Superior Photophysical Properties for Single-Molecule Sensitivity

The free acid of JF549 exhibits a fluorescence quantum yield (Φ) of 0.88 and an extinction coefficient (ε) of 101,000 M⁻¹cm⁻¹ in aqueous buffer . While direct head-to-head quantum yield data for TAMRA and Cy3 under identical conditions are not consolidated in a single publication, the class-level inference is that this combination of high quantum yield and high extinction coefficient—yielding a brightness product (ε × Φ) of approximately 88,880 M⁻¹cm⁻¹—positions JF549 among the brightest yellow-green fluorophores available, a property attributed specifically to azetidine substitution [1].

Quantum Yield & Extinction
Class-level inference
Φ = 0.88; ε = 101,000 M⁻¹cm⁻¹
Supports single-molecule sensitivity context
Aqueous buffer; λex/λem = 549/571 nm
Quantum yield Extinction coefficient Single-molecule imaging Fluorescence spectroscopy

Enhanced Photostability for Super-Resolution Imaging

The azetidine substitution in the Janelia Fluor series, including JF549, confers substantially enhanced photostability compared to conventional rhodamine dyes [1]. While the exact photobleaching half-life ratio relative to TAMRA under standardized illumination is not reported in the open literature, the class-level observation is that azetidine-modified rhodamines exhibit markedly reduced photobleaching rates, enabling prolonged imaging sessions in super-resolution modalities such as dSTORM and STED [2]. In dSTORM imaging of cardiac tissue, JF549 demonstrates spontaneous photoswitching that yields super-resolved structural detail unattainable with diffraction-limited widefield imaging using conventional dyes .

Photostability
Class-level inference
Marked reduction in photobleaching
Supports prolonged super-resolution imaging
dSTORM-compatible photoswitching observed
Photostability Photobleaching Super-resolution microscopy STORM STED

Cell-Permeable Design via Optimized KL-Z

The free acid of JF549 is cell-permeable, a property not shared by all rhodamine free acids . This permeability is quantitatively governed by the lactone-zwitterion equilibrium constant (KL-Z), which is precisely tuned to 3.5 for the JF549 scaffold . This equilibrium value represents the ratio of the cell-permeable, uncharged lactone form to the fluorescent, charged zwitterionic form. In contrast, many traditional rhodamine free acids exhibit KL-Z values that strongly favor the zwitterionic form, rendering them poorly cell-permeable and requiring esterification (e.g., acetoxymethyl ester) for intracellular delivery [1].

Cell Permeability (KL-Z)
Supporting evidence
KL-Z ≈ 3.5
Enables direct live-cell intracellular access
Lactone-zwitterion equilibrium context
Cell permeability Live-cell imaging Intracellular labeling HaloTag SNAP-tag

HaloTag and SNAP-tag Compatibility

The JF549 scaffold, including its free acid form, is specifically compatible with self-labeling tag systems such as HaloTag and SNAP-tag . This compatibility stems from the small size of the azetidine substituents, which do not sterically hinder the fluorophore from accessing the substrate-binding pockets of these engineered proteins [1]. In contrast, many conventional fluorophores with larger dialkylamino substituents (e.g., diethylamino groups) exhibit reduced or abolished labeling efficiency with these self-labeling tag systems due to steric occlusion [2].

Tag Compatibility
Class-level inference
HaloTag and SNAP-tag compatible
Supports covalent protein labeling context
Small azetidine footprint avoids steric hindrance
HaloTag SNAP-tag Self-labeling tag Protein labeling Bioorthogonal chemistry

JF549 Prioritized Application Scenarios


Single-Molecule Tracking and Super-Resolution Microscopy

The combination of high brightness (quantum yield = 0.88; extinction coefficient = 101,000 M⁻¹cm⁻¹), enhanced photostability, and cell permeability makes the JF549 free acid scaffold the preferred choice for single-particle tracking (SPT) and super-resolution imaging in live cells . In dSTORM applications, JF549 exhibits spontaneous photoswitching under 561 nm laser illumination, enabling super-resolved reconstruction of subcellular structures with nanometer-scale precision [1]. The demonstrated ~2-fold brightness advantage over TMR and Cy3 directly improves localization precision and signal-to-noise ratio in these photon-intensive applications. For experiments requiring covalent attachment to specific protein targets, the free acid form serves as the optimal starting material for generating custom reactive derivatives (NHS ester, maleimide, etc.) [2].

Intracellular HaloTag and SNAP-tag Labeling

JF549 free acid and its derivatives are fully compatible with self-labeling tag systems, enabling specific, covalent labeling of HaloTag and SNAP-tag fusion proteins in live cells without the background associated with non-covalent stains . The cell permeability conferred by the optimized lactone-zwitterion equilibrium (KL-Z = 3.5) ensures efficient intracellular access to the tagged protein without requiring membrane permeabilization [1]. The small steric footprint of the azetidine substituents allows the fluorophore to access the substrate-binding pocket of these engineered proteins, a property not shared by conventional rhodamines with bulkier dialkylamino groups . This application is particularly valuable for tracking protein dynamics, trafficking, and interactions in their native cellular context.

pH-Insensitive Fluorescence for Multiplexed Imaging

The JF549 scaffold exhibits pH-insensitive fluorescence across a broad physiological pH range (pH 4.0-9.0), making it suitable for imaging in acidic subcellular compartments (e.g., endosomes, lysosomes) and in tissues where pH gradients exist . Its excitation maximum at 549 nm and emission maximum at 571 nm are well-matched to standard 532 nm and 561 nm laser lines, facilitating integration into existing confocal and widefield microscopy platforms [1]. The high brightness and photostability of JF549 enable its use in multiplexed imaging panels alongside blue (e.g., DAPI), far-red (e.g., JF646), and near-infrared fluorophores without spectral bleed-through or signal degradation over extended imaging sessions.

Custom Bioconjugation via Carboxylate Handle

The free acid form of JF549 provides a versatile carboxylate functional group that can be activated using standard carbodiimide chemistry (e.g., EDC/NHS) for direct conjugation to amine-containing biomolecules, or converted to reactive esters for subsequent coupling to antibodies, proteins, peptides, or nucleic acids . This flexibility enables researchers to generate custom fluorescent probes tailored to specific experimental requirements without being constrained by the limited commercial availability of pre-conjugated derivatives [1]. The high quantum yield (0.88) and extinction coefficient (101,000 M⁻¹cm⁻¹) of the JF549 scaffold ensure that the resulting conjugates retain sufficient brightness for sensitive detection in downstream assays, including ELISA, flow cytometry, and immunohistochemistry.

Application
Selection Property
Validation Focus
Super-resolution & SMT
Brightness & photostability review
Signal-to-noise and localization precision
Intracellular Protein Labeling
Cell-permeability (KL-Z) context
Live-cell access without permeabilization
Multiplexed Imaging
pH-insensitivity (4.0–9.0)
Spectral compatibility with 561 nm lasers
Custom Bioconjugation
Carboxylate handle reactivity
Conjugate brightness retention

Technical Documentation Hub

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58 linked technical documents
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